molecular formula C12H13N3 B13255294 2-(Pyrrolidin-3-yl)-1,8-naphthyridine

2-(Pyrrolidin-3-yl)-1,8-naphthyridine

Cat. No.: B13255294
M. Wt: 199.25 g/mol
InChI Key: RPRSTNQODVPNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-yl)-1,8-naphthyridine is a heterocyclic compound that features a pyrrolidine ring fused to a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine typically involves the construction of the pyrrolidine ring followed by its fusion to the naphthyridine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a naphthyridine derivative with a pyrrolidine precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as magnesium oxide nanoparticles can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyridine core, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated compounds.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the naphthyridine core can interact with nucleic acids. This dual interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring but different core structures.

    Pyrrolidine-2-one: A simpler derivative with a single oxygen atom.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

Uniqueness

2-(Pyrrolidin-3-yl)-1,8-naphthyridine is unique due to its combined pyrrolidine and naphthyridine structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1,8-naphthyridine

InChI

InChI=1S/C12H13N3/c1-2-9-3-4-11(10-5-7-13-8-10)15-12(9)14-6-1/h1-4,6,10,13H,5,7-8H2

InChI Key

RPRSTNQODVPNHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.